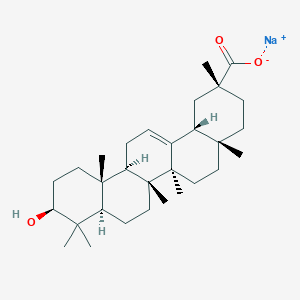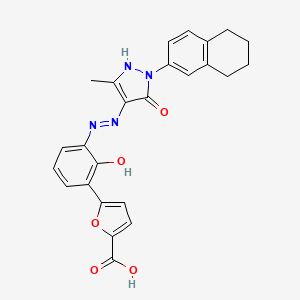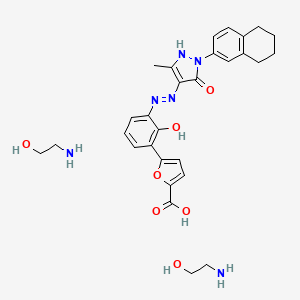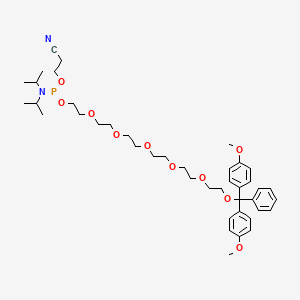
Hydroxy-PEG5-CH2CO2tBu
Overview
Description
Hydroxy-PEG5-CH2CO2tBu is a PEG derivative containing a hydroxyl group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Molecular Structure Analysis
The molecular formula of Hydroxy-PEG5-CH2CO2tBu is C16H32O8 . It has a molecular weight of 352.4 g/mol .Chemical Reactions Analysis
The hydroxyl group in Hydroxy-PEG5-CH2CO2tBu enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
Hydroxy-PEG5-CH2CO2tBu has a molecular weight of 352.4 g/mol . It has a hydroxyl and a t-butyl protected carboxyl functional group . The hydrophilic PEG spacer increases its solubility in aqueous media .Scientific Research Applications
Thermoresponsive Hydrogels
Hydroxy-PEG5-CH2CO2tBu is used in the creation of thermoresponsive hydrogels. These hydrogels are composed of hydrophilic poly (ethylene glycol) (PEG) and hydrophobic poly (lactic acid-co-glycolic acid) (PLGA). They show biocompatibility and degradability, making them ideal for biomedical applications .
Drug Delivery Systems
This compound can be used for bioconjugation or as a building block for the synthesis of small molecules. These molecules can then be incorporated into drug delivery systems. The hydrophilic PEG linker facilitates solubility in biological applications, making it ideal for this purpose .
Regeneration Medicine
The compound is used in the field of regeneration medicine. The biocompatibility and degradability of the hydrogels made from this compound make them suitable for this application .
Protein Degradation
Hydroxy-PEG5-CH2CO2tBu can be synthetically incorporated into proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .
Structural Analysis
Research on block copolymers composed of PEG and PLGA, which includes Hydroxy-PEG5-CH2CO2tBu, has led to new findings from structural analysis by simulation and small-angle neutron scattering (SANS) .
Plasmid Preparation
Plasmid DNA plays a pivotal role in scientific research for its ability to clone, transfer, and manipulate genes. Hydroxy-PEG5-CH2CO2tBu can be used in the preparation of plasmids, determining the quantity and quality required .
Mechanism of Action
Target of Action
Hydroxy-PEG5-CH2CO2tBu, also known as Hydroxy-PEG5-t-butyl acetate, is a PEG derivative The compound’s hydrophilic PEG spacer increases solubility in aqueous media .
Mode of Action
The hydroxyl group in Hydroxy-PEG5-CH2CO2tBu enables further derivatization or replacement with other reactive functional groups . This allows the compound to interact with various biological targets. The t-butyl protected carboxyl group can be deprotected under acidic conditions , providing another avenue for interaction with biological systems.
Pharmacokinetics
Its hydrophilic peg spacer likely improves its absorption, distribution, metabolism, and excretion (adme) properties by increasing its solubility in aqueous media . This could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of Hydroxy-PEG5-CH2CO2tBu’s action are largely dependent on the specific functional groups it is combined with. As a PEG derivative, it primarily serves to increase solubility and enable further derivatization .
Action Environment
The action, efficacy, and stability of Hydroxy-PEG5-CH2CO2tBu are influenced by environmental factors such as pH and temperature. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions . This suggests that the compound’s activity could be modulated by changes in pH. Furthermore, the compound is typically stored at -20°C , indicating that low temperatures may be necessary for its stability.
properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O8/c1-16(2,3)24-15(18)14-23-13-12-22-11-10-21-9-8-20-7-6-19-5-4-17/h17H,4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLBSNFHNMATJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy-PEG5-CH2CO2tBu | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine](/img/structure/B607944.png)
![1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea](/img/structure/B607947.png)



![1-(2,1,3-Benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methyleneamino]urea](/img/structure/B607956.png)